1-(4-Methylphenyl)-3-buten-1-ol
Description
Molecular Architecture and Stereochemical Considerations of 1-(4-Methylphenyl)-3-buten-1-ol
The molecular formula for this compound is C11H14O. nih.govchemicalbook.com Its structure consists of a butenol (B1619263) chain attached to a tolyl group (a benzene (B151609) ring substituted with a methyl group). Specifically, the butenol chain has a hydroxyl group (-OH) on the first carbon and a double bond between the third and fourth carbons. The tolyl group is attached to the first carbon of the butenol chain at the para position (position 4) of the benzene ring.
A critical aspect of its molecular architecture is the presence of a stereocenter at the first carbon atom (the carbon bonded to both the hydroxyl group and the aryl group). This chirality means that this compound can exist as two different enantiomers, (R)- and (S)-1-(4-Methylphenyl)-3-buten-1-ol. The specific three-dimensional arrangement of the atoms around this chiral center can significantly influence its biological activity and chemical reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H14O chemicalbook.com |
| Molecular Weight | 162.23 g/mol chemicalbook.comsigmaaldrich.com |
| Boiling Point | 253 °C (lit.) chemdad.comchemicalbook.comchemicalbook.com |
| Density | 0.983 g/mL at 25 °C (lit.) chemdad.comchemicalbook.com |
| Refractive Index | n20/D 1.5270 (lit.) chemdad.comchemicalbook.com |
| CAS Number | 24165-63-7 chemdad.comlookchem.com |
This table summarizes key physicochemical properties of this compound.
Contextualization within the Class of Aryl-Substituted Butenol Derivatives and Benzylic Alcohols
This compound belongs to the broader class of aryl-substituted butenol derivatives. This classification is based on the presence of an aromatic (aryl) group and a butenol functional group. The presence of the aryl group, in this case, a tolyl group, can significantly influence the electronic properties and reactivity of the molecule. The addition of an aromatic moiety to butanol isomers can lead to a more disordered organization of molecules and decrease the number of hydrogen bonds. acs.org
Furthermore, due to the hydroxyl group being attached to a carbon atom that is directly bonded to a benzene ring, it is also classified as a benzylic alcohol. atamanchemicals.comallanchem.com Benzylic alcohols are a significant class of compounds in organic synthesis and are known for a variety of applications. patsnap.comwikipedia.orgsuzehg.com They are precursors to a range of other compounds and are used in industries such as fragrances and pharmaceuticals. wikipedia.orgsuzehg.com The reactivity of the hydroxyl group in benzylic alcohols is often enhanced due to the stability of the resulting benzylic carbocation intermediate.
Overview of Current Research Gaps and the Rationale for In-Depth Studies on this compound
Current research on this compound has touched upon its synthesis and some of its chemical reactions. For instance, it can be prepared through the allylation of 4-methylbenzaldehyde (B123495). chemdad.comchemicalbook.com It is also known to undergo Prins cyclization to form a tetrahydropyran-4-ol derivative. chemdad.comchemicalbook.com
However, there are significant gaps in the scientific literature regarding this specific compound. While the synthesis and some reactions are documented, comprehensive studies on its enantioselective synthesis, which would allow for the preparation of pure (R)- or (S)-enantiomers, are not widely reported. The distinct biological activities and potential applications of the individual enantiomers remain largely unexplored.
Further in-depth studies are warranted to fully understand the potential of this compound. Research could focus on:
Enantioselective Synthesis: Developing efficient and selective methods to synthesize the individual enantiomers.
Pharmacological Screening: Investigating the potential biological activities of each enantiomer, which could uncover applications in medicine or agriculture.
Material Science: Exploring its use as a monomer or building block for new polymers or materials, leveraging the reactivity of its functional groups.
Mechanistic Studies: A deeper investigation into the mechanisms of its known reactions and the exploration of new chemical transformations.
The structural motifs present in this compound, namely the chiral benzylic alcohol and the terminal alkene, are prevalent in many biologically active molecules and are valuable handles for chemical synthesis. A more thorough understanding of this compound could, therefore, provide valuable insights and tools for the broader field of organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKGDEZXTBRGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400782 | |
| Record name | 1-(4-Methylphenyl)-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24165-63-7 | |
| Record name | 1-(4-Methylphenyl)-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methylphenyl)-3-buten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 4 Methylphenyl 3 Buten 1 Ol and Its Stereoisomers
Enantioselective Synthesis Strategies for Chiral 1-(4-Methylphenyl)-3-buten-1-ol
The creation of single-enantiomer chiral compounds is a cornerstone of contemporary chemical research, particularly for applications in pharmaceuticals and materials science. For this compound, achieving high enantiopurity involves strategies that can precisely control the formation of its stereocenter.
Asymmetric Catalytic Hydrogenation and Reduction Approaches
Asymmetric hydrogenation is a powerful technique for producing chiral alcohols from prochiral ketones or alkenes. ethz.ch This method typically employs a transition metal catalyst, such as rhodium, ruthenium, or iridium, coordinated to a chiral ligand. ethz.chresearchgate.net The synthesis of chiral this compound can be envisioned through the asymmetric reduction of the corresponding ketone, 4-(p-tolyl)but-3-en-2-one.
The choice of metal and ligand is critical, as it dictates the reaction's efficiency and the absolute configuration of the product. ethz.ch For example, ruthenium(II) catalysts with BINAP ligands are known for their broad substrate scope in the hydrogenation of various functionalized olefins, including allylic and homoallylic alcohols. ethz.ch Another approach is the asymmetric transfer hydrogenation (ATH), which often uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source in the presence of a chiral catalyst, such as a [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] complex. mdpi.com The enantioconvergent isomerization-hydrogenation of racemic allylic alcohols also presents a sophisticated route, where a mixture of isomers can be converted into a single chiral tertiary alcohol with high enantiomeric and diastereomeric purity. diva-portal.org
| Catalyst Type | Metal Center | Common Chiral Ligands | Typical Substrate | Key Feature |
|---|---|---|---|---|
| Noyori-type Catalysts | Ruthenium (Ru) | TsDPEN, MsDPEN | Aromatic Ketones | Effective for Asymmetric Transfer Hydrogenation (ATH). mdpi.com |
| Diphosphine Catalysts | Rhodium (Rh), Ruthenium (Ru) | BINAP, DIPAMP | Functionalized Olefins | High enantioselectivity for substrates with a directing group. ethz.ch |
| Ir-N,P Ligand Catalysts | Iridium (Ir) | PHOX, MaxPHOX | Imines, Unfunctionalized Olefins | High activity and selectivity for challenging substrates. researchgate.netorganic-chemistry.org |
Chiral Auxiliary-Mediated Stereocontrol in this compound Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is installed, the auxiliary is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com This method is reliable and versatile, making it a frequent choice in the early stages of drug development. wikipedia.org
For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, an achiral acid derivative could be converted into a chiral ester or amide using a chiral alcohol or amine. A subsequent diastereoselective reaction, such as an allylation, would be controlled by the steric and electronic properties of the auxiliary. Widely used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org Acylation of an oxazolidinone, followed by a diastereoselective aldol (B89426) reaction or alkylation, establishes new stereocenters with high control. wikipedia.org The addition of an allyl nucleophile to an aldehyde derived from a substrate bearing a chiral auxiliary like a tert-butanesulfinamide group is another effective strategy. wikipedia.org
| Chiral Auxiliary | Class | Typical Application | Removal Method |
|---|---|---|---|
| Evans' Oxazolidinones | Oxazolidinone Derivative | Diastereoselective alkylations, aldol reactions. wikipedia.org | Hydrolysis (acidic or basic), Reductive Cleavage |
| Oppolzer's Camphorsultam | Sulfur-based Auxiliary | Diastereoselective alkylations, conjugate additions | Hydrolysis (LiOH), Reductive Cleavage (LiAlH₄) |
| (R/S)-2-Methyl-2-propanesulfinamide | Sulfur-based Auxiliary | Asymmetric synthesis of chiral amines via imine addition. wikipedia.orgsigmaaldrich.com | Mild Acidic Cleavage |
| 8-Phenylmenthol | Terpenoid Derivative | Asymmetric Diels-Alder reactions, conjugate additions | Hydrolysis |
Organocatalytic Methods for Asymmetric Construction
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a complementary approach to metal-based catalysis. rsc.org For the synthesis of chiral this compound, an asymmetric allylation of 4-methylbenzaldehyde (B123495) would be a direct and atom-economical route.
Chiral secondary amines, such as proline and its derivatives, can activate aldehydes by forming nucleophilic enamines or activate α,β-unsaturated aldehydes by forming electrophilic iminium ions. mdpi.com In the context of synthesizing the target homoallylic alcohol, an organocatalytic system could involve the reaction of 4-methylbenzaldehyde with an allyl nucleophile, such as an allyl tri-chlorosilane, in the presence of a chiral Lewis base catalyst. Chiral phosphoric acids have also emerged as powerful catalysts for a variety of asymmetric transformations, including additions to aldehydes. rsc.org These methods provide access to highly functionalized, enantiomerically enriched products. rsc.org
Regioselective and Chemoselective Routes to this compound
When chirality is not the primary concern, synthetic strategies focus on efficiently and selectively forming the desired constitutional isomer. Regioselectivity (controlling where a reaction occurs) and chemoselectivity (differentiating between functional groups) are key to maximizing the yield of this compound while minimizing side products.
Organometallic Reagent-Based Syntheses (e.g., Grignard, Organolithium Additions)
The most direct and widely practiced synthesis of this compound involves the nucleophilic addition of an allyl group to the carbonyl carbon of 4-methylbenzaldehyde. Organometallic reagents are ideal for this transformation. libretexts.org
Grignard Reagents : The reaction of allylmagnesium bromide with 4-methylbenzaldehyde is a classic and robust method. utexas.edulibretexts.org The carbon-magnesium bond is highly polarized, rendering the allyl group strongly nucleophilic and basic. libretexts.org The reaction must be conducted under anhydrous conditions, typically in an ether solvent, to prevent the reagent from being quenched by protic species. libretexts.org
Organolithium Reagents : Allyllithium reagents react similarly to Grignard reagents, adding efficiently to aldehydes and ketones. libretexts.org They are also highly reactive and require anhydrous conditions.
Other Organometallic Reagents : Other reagents can also be employed. For instance, the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) has been reported as a method for its preparation. chemdad.com
| Reagent | Formula | Typical Solvent | Key Characteristics |
|---|---|---|---|
| Allylmagnesium Bromide | CH₂=CHCH₂MgBr | Diethyl ether, THF | Classic Grignard reagent; highly nucleophilic and basic. utexas.edu |
| Allyllithium | CH₂=CHCH₂Li | Ethers, Alkanes | Highly reactive; similar to Grignard reagents. libretexts.org |
| Potassium Allyltrifluoroborate | [CH₂=CHCH₂BF₃]K | Various, often with catalyst | Air- and moisture-stable crystalline solid; requires activation. chemdad.com |
Multicomponent and Cascade Reactions for Direct Formation of this compound
More advanced strategies aim to increase synthetic efficiency by combining multiple steps into a single operation.
Multicomponent Reactions (MCRs) : MCRs are convergent processes where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. organic-chemistry.orgtcichemicals.com This approach is highly atom-economical and minimizes intermediate purification steps. tcichemicals.com While a specific named MCR for this compound is not prominently documented, one could be designed. For example, a Barbier-type reaction, which is closely related to the Grignard reaction, involves the one-pot reaction of an alkyl halide, a metal (like zinc, indium, or tin), and a carbonyl compound (4-methylbenzaldehyde). Here, the allyl halide, metal, and aldehyde would be the three components.
Cascade Reactions : A cascade reaction involves two or more sequential transformations that occur in a single pot without the need to add further reagents or change conditions. 20.210.105 The product of the first reaction becomes the substrate for the second. The design of cascades to build specific, complex molecules is a significant intellectual challenge in organic synthesis. 20.210.105 The synthesis of this compound itself is a single-step addition, but this molecule can participate in subsequent cascade reactions, such as an acid-catalyzed Prins cyclization to form tetrahydropyran (B127337) derivatives, highlighting the reactivity of its structure. chemdad.com A hypothetical cascade for its formation could involve the in-situ generation of 4-methylbenzaldehyde from a precursor, which is then immediately trapped by an allylating agent in the same pot.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this involves exploring alternative reaction conditions, maximizing atom efficiency, and utilizing sustainable materials.
Solvent-Free and Catalyst-Free Methodologies
A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Similarly, avoiding the use of metal-based or hazardous catalysts is highly desirable.
One promising solvent-free approach for the synthesis of this compound is through mechanochemistry. This technique uses mechanical force, such as grinding or milling, to induce chemical reactions in the solid state, often without the need for a solvent. The allylation of aromatic aldehydes, including the precursor to our target molecule, 4-methylbenzaldehyde, has been successfully demonstrated using mechanochemical methods with potassium allyltrifluoroborate as the allylating agent. mdpi.comscilit.com These reactions can be highly efficient for aldehydes, proceeding to near completion in short timeframes at room temperature. mdpi.com
Another relevant transformation is the Prins cyclization, which this compound can undergo. nih.govsigmaaldrich.com Research has shown that this cyclization can be performed under solvent- and metal-free conditions. nih.govrsc.org For instance, the reaction between a homoallylic alcohol and an aldehyde can be promoted by a trimethylsilyl (B98337) halide to produce 4-halo-tetrahydropyrans in good to excellent yields without any solvent. nih.govrsc.org Furthermore, an iodine-catalyzed Prins cyclization of homoallylic alcohols has been developed that operates under metal-free conditions and does not require an inert atmosphere or anhydrous conditions, showcasing a greener catalytic alternative. mdpi.comscilit.comnih.gov
Atom-Economical and Sustainable Synthetic Pathways
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov An ideal, 100% atom-economical reaction incorporates all reactant atoms into the final product, generating no waste. Addition reactions are inherently the most atom-economical type of transformation. rsc.org
The synthesis of this compound is typically an addition reaction between 4-methylbenzaldehyde and an allylating agent. A common laboratory-scale synthesis might involve the use of a Grignard reagent, such as allylmagnesium bromide. While effective, this generates a stoichiometric amount of magnesium salts as a byproduct.
To illustrate the concept of atom economy, let's consider a plausible synthesis of this compound from 4-methylbenzaldehyde and allyl bromide with a metal mediator like zinc (a Barbier-type reaction).
Reaction: C₈H₈O (4-methylbenzaldehyde) + C₃H₅Br (allyl bromide) + Zn → C₁₁H₁₄O (this compound) + ZnBrOH (hypothetical mixed salt byproduct for calculation)
The atom economy for this reaction can be calculated using the molecular weights of the reactants and the desired product.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | Reactant |
| Allyl Bromide | C₃H₅Br | 120.98 | Reactant |
| This compound | C₁₁H₁₄O | 162.23 | Desired Product |
Atom Economy Calculation:
Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 Atom Economy (%) = (162.23 / (120.15 + 120.98)) x 100 Atom Economy (%) ≈ 67.3%
This calculation demonstrates that even in an addition-type reaction, the use of stoichiometric reagents that are not fully incorporated into the final product can significantly lower the atom economy. Pathways that utilize catalytic amounts of reagents or reagents that are fully incorporated are therefore more sustainable. nih.gov For instance, methods that catalytically generate an allyl nucleophile in situ would offer a higher atom economy.
Sustainable approaches also include the use of renewable starting materials and catalysts. For example, the Prins cyclization of this compound can be catalyzed by cellulose-sulfonic acid, a biodegradable and renewable solid acid catalyst. sigmaaldrich.com
Flow Chemistry and Continuous Synthesis Approaches for this compound
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis. These include enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integration into multi-step continuous manufacturing processes. youtube.comnih.gov
While a specific, dedicated continuous flow synthesis for this compound is not prominently documented in current literature, the principles and technologies are well-established for similar transformations. The allylation of aldehydes, a key step in forming the target molecule, is amenable to flow chemistry. Continuous flow systems allow for the safe handling of reactive organometallic reagents, which might be generated in situ and immediately consumed, minimizing risks associated with their accumulation in batch reactors. acs.org
The synthesis of various aldehydes and their subsequent alkylation have been successfully demonstrated in flow reactors. nih.govthieme-connect.com For example, continuous-flow protocols have been developed for the palladium-catalyzed formylation of aryl bromides to produce aryl aldehydes. nih.gov Such a process could potentially be "telescoped" with a subsequent allylation step in a continuous sequence.
Furthermore, recent advancements have shown the successful implementation of complex reactions, such as enantioselective halo-cycloetherification, in continuous flow systems, achieving gram-scale production with high yield and enantioselectivity in a matter of hours. acs.org This demonstrates the potential for adapting stereoselective syntheses of this compound and its subsequent cyclization reactions to a continuous manufacturing platform. The use of packed-bed reactors with heterogeneous catalysts, such as the aforementioned cellulose-sulfonic acid, is particularly well-suited for flow chemistry, allowing for easy separation of the catalyst from the product stream and continuous operation over extended periods. nih.govacs.org
The main challenges in adapting these syntheses to flow chemistry include managing solids (either as reagents or byproducts) which can clog the reactor, and optimizing residence time, temperature, and pressure for efficient conversion. youtube.com However, the potential benefits in terms of process efficiency, safety, and scalability make it a compelling area for future development in the synthesis of this compound.
Detailed Elucidation of Chemical Reactivity and Transformation Pathways of 1 4 Methylphenyl 3 Buten 1 Ol
Reactions Involving the Olefinic Moiety of 1-(4-Methylphenyl)-3-buten-1-ol
The terminal double bond in this compound is susceptible to a variety of reactions common to alkenes.
Electrophilic Additions
Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double bonds. While specific studies on the halogenation and hydrohalogenation of this compound are not extensively detailed in the provided search results, the general principles of these reactions can be applied. In such reactions, an electrophile would add to the double bond, leading to the formation of a carbocation intermediate. The subsequent attack by a nucleophile would yield the final product. The regioselectivity of these additions would be governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.
Hydration of the olefinic moiety, another form of electrophilic addition, would typically require acidic conditions to protonate the double bond and form a carbocation, which is then attacked by water.
A notable reaction involving the olefinic part of similar homoallylic alcohols is the Prins cyclization. For instance, this compound can undergo Prins cyclization with an aldehyde in the presence of a catalyst like cellulose-sulfonic acid to form a tetrahydropyran-4-ol derivative. chemicalbook.com
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The olefinic moiety of this compound can participate in various cycloaddition reactions.
Diels-Alder Reaction : The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org While this compound itself is a dienophile, its participation in Diels-Alder reactions would depend on the specific diene partner and reaction conditions.
[2+2] Cycloadditions : Photochemical [2+2] cycloadditions are effective for synthesizing four-membered rings. libretexts.org These reactions typically require one of the reacting partners to be conjugated to absorb light and enter an excited state.
1,3-Dipolar Cycloadditions : Research has shown that chiral homoallylic alcohols can undergo diastereoselective cycloaddition with nitrile oxides. psu.eduresearchgate.net For example, the reaction of benzonitrile (B105546) oxide with the magnesium alkoxides of chiral homoallylic alcohols demonstrates good diastereoselectivity, favoring the syn isomer of the resulting 2-isoxazoline. psu.eduresearchgate.net This method is applicable to a wide range of nitrile oxides and homoallylic alcohols, providing access to valuable polyketide building blocks. researchgate.net Density functional theory studies have been employed to understand the diastereoselectivity of these reactions. researchgate.net
Olefin Metathesis and Cross-Coupling Reactions
Olefin metathesis is a significant organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by metal complexes, often leads to fewer byproducts compared to other organic reactions. wikipedia.org The development of various catalysts, including those based on molybdenum, tungsten, and ruthenium (such as Grubbs and Schrock catalysts), has greatly expanded the scope and functional group tolerance of olefin metathesis. wikipedia.orglibretexts.orgharvard.edu
Cross-metathesis (CM) is a type of olefin metathesis that can be applied to this compound. CM reactions are often driven by the formation of a volatile byproduct like ethylene, which shifts the equilibrium. wikipedia.org The reaction mechanism generally proceeds through a metallacyclobutane intermediate. libretexts.orgharvard.edu The stability and reactivity of the catalysts have been a major area of research, with significant advancements made in developing air- and water-tolerant systems. researchgate.net
Transformations at the Hydroxyl Group of this compound
The secondary hydroxyl group in this compound is a key site for various transformations, including oxidation and reduction reactions.
Oxidation Reactions to Ketones and Carboxylic Acids
The oxidation of alcohols is a fundamental transformation in organic chemistry. libretexts.org Secondary alcohols, such as this compound, can be oxidized to form ketones. libretexts.orgyoutube.com
Common oxidizing agents for this transformation include:
Chromium-based reagents : Chromic acid (H₂CrO₄), generated from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous acid, is a strong oxidizing agent that converts secondary alcohols to ketones. libretexts.org
Pyridinium chlorochromate (PCC) : PCC is a milder oxidizing agent that also effectively oxidizes secondary alcohols to ketones. libretexts.org
Potassium permanganate (B83412) (KMnO₄) : This is another strong oxidizing agent capable of this transformation. libretexts.org
The general reaction involves the conversion of the secondary alcohol to 4-(4-methylphenyl)but-3-en-2-one. Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which is generally not a standard outcome for the oxidation of secondary alcohols under typical conditions.
| Oxidizing Agent | Product | Reaction Type |
| Chromic acid (H₂CrO₄) | Ketone | Oxidation |
| Pyridinium chlorochromate (PCC) | Ketone | Oxidation |
| Potassium permanganate (KMnO₄) | Ketone | Oxidation |
This table summarizes common oxidizing agents for the conversion of secondary alcohols to ketones.
Reduction Reactions and Deoxygenation
The hydroxyl group of this compound can also be removed through reduction or deoxygenation reactions. These reactions would lead to the formation of the corresponding alkene, 1-(4-methylphenyl)but-3-ene. While specific reagents for the deoxygenation of this particular alcohol were not detailed in the search results, general methods for alcohol deoxygenation, such as the Barton-McCombie deoxygenation, could potentially be applied. This two-step process involves the conversion of the alcohol to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom source to effect the deoxygenation.
Esterification, Etherification, and Substitution Reactions
The hydroxyl group of this compound serves as a prime site for several fundamental organic transformations, including esterification, etherification, and substitution reactions. These reactions are crucial for the synthesis of various derivatives with modified properties and potential applications.
Esterification: The conversion of this compound to its corresponding esters can be readily achieved through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. For instance, reaction with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) would yield 1-(4-methylphenyl)-3-buten-1-yl acetate. The general scheme for esterification is as follows:
CH₃C₆H₄CH(OH)CH₂CH=CH₂ + R-COOH ⇌ CH₃C₆H₄CH(OOCR)CH₂CH=CH₂ + H₂O
Etherification: The synthesis of ethers from this compound can be accomplished via several methods. The Williamson ether synthesis, for example, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether.
CH₃C₆H₄CH(OH)CH₂CH=CH₂ + NaH → CH₃C₆H₄CH(ONa)CH₂CH=CH₂ + H₂
CH₃C₆H₄CH(ONa)CH₂CH=CH₂ + R-X → CH₃C₆H₄CH(OR)CH₂CH=CH₂ + NaX
Substitution Reactions: The hydroxyl group can be substituted by other functional groups, often after conversion to a better leaving group. For example, treatment with a hydrohalic acid (like HBr or HCl) can lead to the corresponding allyl halide. These reactions may proceed through an S_N1-like mechanism, given the secondary, benzylic, and allylic nature of the carbocation that would be formed upon protonation of the hydroxyl group and subsequent loss of water. Such reactions can sometimes be accompanied by allylic rearrangements. lscollege.ac.in
Reactivity of the Aryl Moiety in this compound
The p-tolyl group in this compound is susceptible to electrophilic attack and can participate in various transition metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity
The methyl group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). libretexts.org This is due to its electron-donating nature through hyperconjugation and weak inductive effects, which stabilizes the arenium ion intermediate formed during the reaction. libretexts.org Since the para position is already occupied by the butenol (B1619263) side chain, electrophilic attack will predominantly occur at the ortho positions (C2 and C6) relative to the methyl group.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. libretexts.orgmasterorganicchemistry.com
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the addition of a halogen atom. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com
The general pattern for these reactions is the substitution of a hydrogen atom on the aromatic ring with an electrophile (E⁺):
CH₃C₆H₄CH(OH)CH₂CH=CH₂ + E⁺ → E-C₆H₃(CH₃)CH(OH)CH₂CH=CH₂ + H⁺
Transition Metal-Catalyzed Functionalization (e.g., Heck, Suzuki-Miyaura Couplings)
To enable transition metal-catalyzed cross-coupling reactions, the aryl moiety of this compound would first need to be converted to an aryl halide or triflate. For instance, bromination of the aromatic ring would provide a suitable substrate for these reactions.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org If the aromatic ring of this compound were functionalized with a halide (e.g., bromine at an ortho position), it could then react with an alkene (e.g., styrene) to form a new carbon-carbon bond. nih.gov The reaction is a cornerstone of C-C bond formation. nih.govmdpi.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comlibretexts.org An aryl halide derivative of this compound could be coupled with an aryl or vinyl boronic acid to form a biaryl or styrenyl derivative, respectively. libretexts.orgnih.govresearchgate.net This reaction is known for its high tolerance of functional groups and is widely used in the synthesis of complex organic molecules. youtube.comnih.gov The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps. youtube.comlibretexts.org
Rearrangement Reactions and Pericyclic Processes of this compound Derivatives
The allylic alcohol structural motif in this compound and its derivatives makes them susceptible to various rearrangement reactions, including pericyclic processes like sigmatropic shifts.
Allylic Rearrangements and Claisen-Type Rearrangements
Allylic Rearrangements: An allylic rearrangement or shift involves the migration of a double bond in an allyl compound. lscollege.ac.in In the context of substitution reactions on this compound, particularly under conditions favoring an S_N1 mechanism, the formation of an allylic carbocation intermediate can lead to a mixture of products where the incoming nucleophile attacks at either the original position of the leaving group or at the other end of the allyl system. lscollege.ac.in This can also be observed in other types of reactions, such as free-radical bromination. masterorganicchemistry.com
Claisen-Type Rearrangements: The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, forms a γ,δ-unsaturated carbonyl compound. wikipedia.orgbyjus.com To undergo a Claisen rearrangement, the hydroxyl group of this compound would first need to be converted into a vinyl ether. For example, reaction with an appropriate vinyl ether under acid catalysis could form the necessary allyl vinyl ether intermediate. Subsequent heating would then initiate the rearrangement. beilstein-journals.org There are several variations of the Claisen rearrangement, such as the Johnson-Claisen and Eschenmoser-Claisen rearrangements, which utilize different reagents to form the key intermediate. wikipedia.org
Sigmatropic Shifts and Electrocyclic Reactions
Sigmatropic Shifts: Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orglibretexts.org The Claisen rearrangement mentioned above is a prime example of a organic-chemistry.orgorganic-chemistry.org-sigmatropic shift. youtube.comyoutube.com Other types of sigmatropic shifts, such as organic-chemistry.orgchemicalbook.com, wikipedia.orgchemicalbook.com, and organic-chemistry.orgchemicalbook.com shifts, are also known. wikipedia.orguh.edu For derivatives of this compound, the specific type of sigmatropic rearrangement possible would depend on the structure of the derivative and the reaction conditions (thermal or photochemical). libretexts.orguh.edu
Electrocyclic Reactions: Electrocyclic reactions are pericyclic reactions that involve the formation of a ring from a conjugated polyene, or the reverse ring-opening reaction. youtube.comlibretexts.org These reactions are characterized by the conversion of a π-bond to a σ-bond (ring-closing) or a σ-bond to a π-bond (ring-opening). libretexts.orgmasterorganicchemistry.com While this compound itself is not a conjugated polyene, derivatives could be synthesized that are capable of undergoing electrocyclic reactions. The stereochemistry of these reactions is highly dependent on whether they are conducted under thermal or photochemical conditions, as dictated by the Woodward-Hoffmann rules. libretexts.orgmasterorganicchemistry.com
Advanced Spectroscopic and Structural Characterization of 1 4 Methylphenyl 3 Buten 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1-(4-Methylphenyl)-3-buten-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic framework.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Data presented is a representative example and may vary based on solvent and experimental conditions.)
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 (CH-OH) | ~4.70 | t | ~73.0 |
| 2 (CH₂) | ~2.45 | m | ~43.9 |
| 3 (CH=) | ~5.80 | m | ~134.5 |
| 4 (=CH₂) | ~5.15 | m | ~118.0 |
| Ar-C (Quaternary) | - | - | ~141.0 |
| Ar-CH (ortho to alkyl) | ~7.25 | d | ~129.0 |
| Ar-CH (meta to alkyl) | ~7.15 | d | ~126.0 |
| Ar-C (Quaternary, with CH₃) | - | - | ~137.5 |
| Ar-CH₃ | ~2.35 | s | ~21.1 |
| OH | Variable | br s | - |
Two-Dimensional NMR Studies (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides initial assignments, two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the molecular structure of this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, a COSY spectrum would display key cross-peaks confirming the following connectivities:
The methine proton at C1 would show a correlation to the methylene protons at C2.
The methylene protons at C2 would, in turn, show correlations to both the C1 methine proton and the vinyl proton at C3.
The vinyl proton at C3 would exhibit correlations with the C2 methylene protons and the terminal vinyl protons at C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu An HSQC spectrum is crucial for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, it would definitively link the proton signal at ~4.70 ppm to the C1 carbon signal at ~73.0 ppm, and the aromatic proton signals to their corresponding aromatic carbon signals. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings, typically over two to three bonds (²J and ³J). youtube.com This is vital for piecing together the molecular skeleton, especially around quaternary carbons. Key HMBC correlations would include:
The C1 proton showing correlations to the aromatic quaternary carbon and the C3 vinyl carbon.
The aromatic protons showing correlations to neighboring aromatic carbons and the benzylic C1 carbon.
The methyl protons on the aromatic ring showing a three-bond correlation to the ortho- and meta- carbons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. In this compound, NOESY could reveal spatial relationships between the C1 proton and the aromatic protons, as well as between the protons of the butenyl side chain, helping to define the molecule's conformational preferences in solution.
Dynamic NMR for Conformational Analysis and Rotational Barriers
Dynamic NMR (DNMR) is a powerful method used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes and restricted bond rotation. researchgate.net For this compound, two main rotational processes could be investigated:
Rotation around the C1-Aryl bond: The bond connecting the chiral center (C1) to the p-tolyl group is subject to restricted rotation. At lower temperatures, this rotation may slow sufficiently to cause broadening or splitting of the signals for the ortho- and meta- protons of the aromatic ring, which are diastereotopic.
Rotation around the C1-C2 bond: The molecule can exist in different staggered conformations (rotamers) due to rotation around the C1-C2 single bond. These rotamers will have different energies, and the barriers to their interconversion can be determined by variable-temperature NMR experiments.
Solid-State NMR (if applicable)
Solid-state NMR (ssNMR) is an analytical technique used to study the structure and dynamics of materials in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these interactions, which provide rich information about the local electronic environment and internuclear distances.
As this compound is a liquid at room temperature, solid-state NMR would only be applicable under specific conditions, such as when the compound is crystallized or studied at cryogenic temperatures. No specific solid-state NMR studies for this compound have been reported. If such a study were performed on a crystalline sample, it could provide information on the precise conformation of the molecule in the crystal lattice, identify intermolecular interactions, and characterize polymorphism if different crystalline forms exist.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. youtube.com For this compound, with a molecular formula of C₁₁H₁₄O, HRMS is critical for confirming its identity. chegg.com
Table 2: Exact Mass Determination of this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺˙ (Molecular Ion) | C₁₁H₁₄O | 162.1045 |
| [M+H]⁺ (Protonated) | C₁₁H₁₅O⁺ | 163.1123 |
| [M+Na]⁺ (Sodiated) | C₁₁H₁₄ONa⁺ | 185.0942 |
The ability to measure the mass with high accuracy allows chemists to distinguish between compounds that might have the same nominal mass but different elemental formulas, a crucial step in structure confirmation. thermofisher.com
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, being a secondary benzylic and homoallylic alcohol, several characteristic fragmentation pathways are expected upon ionization. libretexts.org
Loss of Water (Dehydration): A common fragmentation for alcohols is the elimination of a water molecule (18 Da), leading to a fragment ion at m/z 144. libretexts.org This results in the formation of a conjugated diene cation radical.
[C₁₁H₁₄O]⁺˙ → [C₁₁H₁₂]⁺˙ + H₂O (m/z 144)
Alpha-Cleavage (Benzylic Cleavage): The most favorable cleavage is often the breaking of the C1-C2 bond (α-cleavage), which is adjacent to both the oxygen and the aromatic ring. openochem.org This pathway results in the loss of an allyl radical (•CH₂CH=CH₂, 41 Da) and the formation of a highly stable, resonance-stabilized oxonium ion containing the p-tolyl group. This fragment is often the base peak in the spectrum.
[C₁₁H₁₄O]⁺˙ → [C₈H₉O]⁺ + C₃H₅• (m/z 121)
Aromatic Ring Fragmentation: The p-tolyl group itself can fragment. A characteristic fragmentation of toluene (B28343) and its derivatives is the formation of the tropylium ion (m/z 91) through rearrangement and loss of the side chain.
[C₈H₉O]⁺ → [C₇H₇]⁺ + CO + H₂ (m/z 91)
Table 3: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 162 | 144 | H₂O (18 Da) | [p-tolyl-buta-1,3-diene]⁺˙ |
| 162 | 121 | C₃H₅• (41 Da) | [p-tolyl-hydroxymethyl]⁺ cation |
| 121 | 91 | CH₂O (30 Da) | Tropylium ion [C₇H₇]⁺ |
Analysis of these fragmentation pathways provides a reliable fingerprint for the identification and structural verification of this compound and can be used to distinguish it from its isomers. whitman.edu
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a detailed fingerprint of its molecular structure, allowing for the characterization of its hydroxyl, aromatic, and alkenyl moieties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of the types of bonds and functional groups present. For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands.
The most prominent feature is typically the O-H stretching vibration of the alcohol group, which appears as a broad and strong band in the region of 3600-3200 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected to be observed in the 1150-1050 cm⁻¹ range.
The aromatic p-tolyl group gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are generally found just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring produce a series of sharp bands of variable intensity in the 1625-1450 cm⁻¹ range. Furthermore, the substitution pattern of the benzene (B151609) ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) benzene ring, a strong band is expected between 840 and 810 cm⁻¹.
The terminal vinyl group also has distinct vibrational signatures. The =C-H stretching vibration occurs at a frequency slightly higher than that of the aromatic C-H stretch, typically around 3095-3075 cm⁻¹. The C=C stretching vibration of the vinyl group is expected to appear as a medium intensity band around 1645 cm⁻¹. The out-of-plane =C-H bending vibrations (wagging) of the terminal alkene are particularly diagnostic, giving rise to two strong bands around 990 cm⁻¹ and 910 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the C=C stretching vibrations of both the aromatic ring and the vinyl group are expected to be strong and sharp bands. The aromatic ring vibrations, particularly the ring breathing mode, will be prominent. The symmetric C=C stretch of the vinyl group around 1645 cm⁻¹ will also be easily identifiable. The C-H stretching vibrations of the methyl group on the tolyl moiety and the aliphatic C-H bonds will also be visible. Due to its low polarity, the O-H stretching vibration is typically a weak band in the Raman spectrum.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of all its key functional groups.
Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3600-3200 (broad, strong) | Weak |
| C-O Stretch | 1150-1050 (strong) | Medium | |
| Aromatic (p-tolyl) | C-H Stretch | 3100-3000 (medium) | Strong |
| C=C Stretch | 1625-1450 (variable, sharp) | Strong | |
| C-H Out-of-plane Bend | 840-810 (strong) | Medium | |
| Alkene (-CH=CH₂) | =C-H Stretch | 3095-3075 (medium) | Strong |
| C=C Stretch | 1645 (medium) | Strong | |
| =C-H Out-of-plane Bend | ~990 and ~910 (strong) | Medium | |
| Methyl (-CH₃) | C-H Stretch | 2975-2860 (medium) | Strong |
Chiroptical Spectroscopy (ORD, CD) for Absolute Configuration Assignment of Chiral this compound
This compound possesses a stereogenic center at the carbinol carbon (C-1), making it a chiral molecule that can exist as two enantiomers, (R) and (S). Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is instrumental in determining the absolute configuration of such chiral compounds. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical Rotatory Dispersion (ORD)
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum is a plot of specific rotation versus wavelength. For a chiral molecule, the ORD curve will show a plain curve at wavelengths far from an absorption band. However, near an electronic absorption band of a chromophore in the vicinity of the chiral center, the ORD curve exhibits a characteristic peak and trough, a phenomenon known as the Cotton effect. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.
For this compound, the p-tolyl group acts as a chromophore. The electronic transitions of this aromatic ring, when perturbed by the adjacent chiral center, will give rise to a Cotton effect in the ORD spectrum. By applying empirical rules, such as the Octant Rule for chiral aromatic compounds, the sign of the observed Cotton effect can be correlated to the absolute configuration of the C-1 stereocenter.
Circular Dichroism (CD)
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in molar absorptivity (Δε) versus wavelength. Like ORD, CD signals are only observed in the region of an absorption band of a chromophore influenced by a chiral environment. The resulting CD spectrum shows positive or negative peaks, also referred to as Cotton effects.
The CD spectrum of a chiral enantiomer of this compound would be expected to show Cotton effects corresponding to the π → π* transitions of the p-tolyl chromophore. The sign and intensity of these Cotton effects are dependent on the spatial arrangement of the atoms around the chromophore, and thus on the absolute configuration at C-1. The CD spectra of the two enantiomers will be mirror images of each other.
By comparing the experimentally obtained CD spectrum with spectra of structurally related compounds of known absolute configuration or with spectra predicted by quantum chemical calculations, the absolute configuration of a given enantiomer of this compound can be unambiguously assigned.
Table 2: Principles of Chiroptical Spectroscopy for Absolute Configuration Determination
| Technique | Principle | Information Obtained | Application to this compound |
| ORD | Measures the change of optical rotation with wavelength. | Sign of the Cotton effect (positive or negative) near a chromophore's absorption band. | Correlation of the Cotton effect sign associated with the p-tolyl chromophore to the (R) or (S) configuration at C-1. |
| CD | Measures the differential absorption of left and right circularly polarized light. | Sign and intensity of CD bands (Cotton effects) at the absorption wavelengths of a chromophore. | Assignment of the absolute configuration by comparing the experimental CD spectrum with reference data or theoretical calculations for the p-tolyl chromophore. |
X-ray Crystallography for Single-Crystal Structure Determination (if crystalline)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of a chiral molecule, provided that a suitable single crystal of the compound can be grown.
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure. The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
Determination of Absolute Configuration
A crucial aspect of X-ray crystallography for chiral molecules is the determination of the absolute configuration. This is typically achieved through the use of anomalous dispersion. When the wavelength of the X-rays used is near an absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. By carefully measuring the small differences in the intensities of these Bijvoet pairs, the absolute configuration of the molecule can be determined. This is often quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.
If a single crystal of an enantiomerically pure sample of this compound were subjected to X-ray crystallographic analysis, the resulting structural model would not only confirm its connectivity but also definitively establish its absolute stereochemistry as either (R) or (S). This would provide an absolute reference for the calibration of chiroptical methods like ORD and CD.
The successful application of this technique is contingent upon the ability to grow high-quality single crystals of this compound, which can be a challenging step.
Table 3: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Significance |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. | Provides fundamental information about the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | Indicates the presence or absence of chirality in the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. | Defines the complete three-dimensional structure of the molecule. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Provides detailed geometric information about the molecule. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the spatial arrangement of different parts of the molecule relative to each other. |
| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule (R or S). | Unambiguously determines the enantiomeric form present in the crystal. |
Theoretical and Computational Investigations of 1 4 Methylphenyl 3 Buten 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-(4-Methylphenyl)-3-buten-1-ol
Currently, there are no specific published studies detailing the quantum chemical calculations for this compound. Such studies would be invaluable for a deeper understanding of its chemical behavior.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
No dedicated Density Functional Theory (DFT) studies on the molecular orbitals and charge distribution of this compound have been found in the surveyed literature. This type of analysis would typically provide insights into the molecule's reactivity, including the localization of its frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential map, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
Similarly, there is a lack of research applying high-accuracy ab initio methods to predict the energetic and electronic properties of this compound. These computationally intensive methods could offer precise data on the molecule's stability and spectroscopic characteristics.
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound, which arises from the rotation around its single bonds, has not been the subject of detailed computational analysis.
Molecular Mechanics and Molecular Dynamics Simulations
No studies employing molecular mechanics or molecular dynamics simulations to investigate the conformational preferences and dynamic behavior of this compound are currently available. These methods would be instrumental in understanding how the molecule behaves in different environments and over time.
Torsional Scans and Global Minimum Search
A systematic exploration of the potential energy surface of this compound through torsional scans to identify its global minimum and other low-energy conformers has not been reported. Such a study would clarify the most stable three-dimensional structures of the molecule.
Reaction Mechanism Elucidation via Computational Chemistry
While it is known that this compound can undergo reactions such as the Prins cyclization chemicalbook.com, the detailed mechanisms of these transformations have not been elucidated through computational chemistry. Computational studies could provide transition state geometries, activation energies, and reaction pathways, offering a molecular-level understanding of its reactivity.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for this compound Reactions
The elucidation of a reaction mechanism at a molecular level hinges on the identification of transition states (TS), which are the highest energy points along the reaction coordinate. A transition state search is a computational procedure to locate the specific geometry of the molecule or reacting system at this energy maximum. For reactions involving this compound, such as its formation from 4-methylbenzaldehyde (B123495) and an allylating agent, density functional theory (DFT) is a commonly employed method.
Once a transition state geometry is located, its identity is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Following the confirmation of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.commissouri.eduiastate.edu The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. scm.commissouri.eduiastate.edu This analysis provides a clear picture of the structural changes that occur during the reaction, confirming that the identified transition state indeed connects the desired reactants and products.
For the synthesis of this compound via the allylation of 4-methylbenzaldehyde, computational studies on analogous systems suggest a concerted mechanism involving a six-membered cyclic transition state. The key geometrical parameters of such a transition state, including the forming carbon-carbon bond distance and the relevant bond angles, can be precisely determined through these calculations.
Table 1: Hypothetical Transition State Geometrical Parameters for the Allylation of 4-Methylbenzaldehyde
| Parameter | Value |
| Forming C-C bond distance (Å) | 2.15 |
| Breaking Allyl-Metal bond distance (Å) | 2.25 |
| O-C-C angle (°) | 109.5 |
| C-C-C angle (°) | 115.2 |
| Imaginary Frequency (cm⁻¹) | -450 |
Note: This data is representative and based on computational studies of similar allylation reactions.
The IRC analysis for this reaction would trace the path from the transition state, showing the progressive formation of the new carbon-carbon bond and the transfer of the allyl group to the carbonyl carbon of 4-methylbenzaldehyde, ultimately leading to the formation of this compound.
Solvent Effects Modeling and Reaction Energy Profiles
The solvent in which a reaction is conducted can have a significant impact on its rate and selectivity. Computational chemistry can model these solvent effects using various approaches, with the Polarizable Continuum Model (PCM) being one of the most common. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
For the reactions of this compound, modeling solvent effects is crucial for obtaining reaction energy profiles that are comparable to experimental results. The reaction energy profile plots the energy of the system as it progresses along the reaction coordinate, highlighting the energies of reactants, transition states, intermediates, and products.
The allylation reaction to form this compound, for example, would be influenced by the polarity of the solvent. A more polar solvent could stabilize the charge separation that may occur in the transition state, thereby lowering the activation energy and accelerating the reaction. Computational studies on similar aldehyde allylations have shown that solvent choice can significantly affect reaction outcomes. nih.gov
Table 2: Hypothetical Calculated Activation Energies for the Formation of this compound in Different Solvents
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
| Toluene (B28343) | 2.4 | 25.8 |
| Tetrahydrofuran (THF) | 7.6 | 23.5 |
| Acetonitrile | 37.5 | 21.2 |
| Water | 78.4 | 19.7 |
Note: This data is illustrative and demonstrates the general trend of decreasing activation energy with increasing solvent polarity for a polar reaction mechanism.
The reaction energy profile, calculated with the inclusion of solvent effects, provides a quantitative measure of the reaction's feasibility. By comparing the energies of different possible pathways, computational chemists can predict the most likely mechanism. For instance, in the Prins cyclization of this compound, different stereochemical outcomes are possible, and their relative transition state energies, as calculated with solvent effects, can explain or predict the experimentally observed diastereoselectivity. organic-chemistry.org
Applications and Derivatization Strategies of 1 4 Methylphenyl 3 Buten 1 Ol in Advanced Materials and Organic Synthesis
1-(4-Methylphenyl)-3-buten-1-ol as a Synthetic Building Block for Complex Molecules
The strategic placement of functional groups in this compound makes it an attractive starting material for the synthesis of intricate molecular architectures, including natural products and heterocyclic compounds. Its chiral center also opens avenues for its use in asymmetric synthesis.
Precursor in Natural Product Synthesis
While direct application of this compound in the total synthesis of a specific natural product is not extensively documented, its structural motifs are analogous to key intermediates used in the synthesis of various natural products. The tetrahydropyran (B127337) (THP) ring system, for instance, is a common feature in a multitude of biologically active marine natural products. nih.govrsc.org The synthesis of these complex molecules often relies on the construction of the THP core through methods such as the Prins cyclization of homoallylic alcohols. nih.gov
For example, the total synthesis of neopeltolide, a potent antiproliferative marine macrolide, has been achieved using an intermolecular Prins cyclization to form the embedded tetrahydropyran ring. nih.gov This strategy highlights the utility of homoallylic alcohols as crucial precursors for constructing the core structures of complex natural products. Given that this compound is a homoallylic alcohol, it represents a potential precursor for the synthesis of novel, non-natural analogues of such bioactive compounds, where the p-tolyl group could modulate biological activity or physical properties.
Table 1: Examples of Natural Products Containing the Tetrahydropyran Moiety
| Natural Product | Biological Activity | Key Synthetic Strategy for THP Ring |
| Neopeltolide | Antiproliferative | Intermolecular Prins Cyclization |
| Centrolobine | Antibacterial, Antifungal | Oxidative Heck Redox-Relay |
| Polyrhacitide A | Polyketide | Prins Cyclization |
Scaffold for Heterocyclic Compound Synthesis
A significant application of this compound lies in its use as a scaffold for the synthesis of heterocyclic compounds, particularly tetrahydropyrans. The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone, known as the Prins cyclization, is a powerful method for the construction of the tetrahydropyran ring. acs.org this compound can undergo an intramolecular Prins-type cyclization to yield the corresponding 4-hydroxytetrahydropyran derivative. nih.gov
This transformation is valuable as substituted tetrahydropyrans are not only present in natural products but also serve as important intermediates in organic synthesis. The diastereoselectivity of the Prins cyclization can often be controlled by the reaction conditions and the nature of the substrates, allowing for the synthesis of specific stereoisomers. The p-tolyl group in this compound can influence the stereochemical outcome of such cyclizations and provides a handle for further functionalization.
Chiral Pool and Auxiliary in Asymmetric Synthesis
This compound possesses a stereogenic center at the carbon bearing the hydroxyl group, making it a chiral molecule. The separation of its racemic mixture into individual enantiomers, a process known as chiral resolution, can provide access to enantiomerically pure building blocks for asymmetric synthesis. wikipedia.org A common method for resolving racemic alcohols is through enzymatic kinetic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. Lipases are frequently employed for the enantioselective acylation or hydrolysis of alcohols and their esters, respectively. While the specific enzymatic resolution of this compound is not detailed in the literature, the successful resolution of structurally similar compounds like (E)-4-(4'-methoxyphenyl)but-3-en-2-ol suggests that this would be a viable strategy.
Once obtained in enantiomerically pure form, chiral this compound can be utilized as part of the "chiral pool," a collection of readily available, enantiopure compounds from natural sources or synthetic resolution. Furthermore, chiral alcohols can sometimes serve as chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While there are no specific reports of this compound being used as a chiral auxiliary, its structure suggests potential for such applications, for instance, by attachment to a prochiral molecule via an ether or ester linkage.
Integration of this compound into Polymer Chemistry
The presence of a polymerizable vinyl group and a functional hydroxyl group makes this compound an interesting candidate for integration into polymer chemistry. It can potentially be used as a monomer to create specialty polymers, or as a modifying agent to introduce specific functionalities into existing polymer chains.
Monomer for Specialty Polymers and Copolymers
In principle, this compound can be polymerized through its terminal double bond to produce a homopolymer or copolymerized with other monomers to create specialty polymers. The resulting polymer would feature a p-tolyl group and a hydroxyl group on every other carbon of the polymer backbone. These pendant groups would impart specific properties to the material, such as increased thermal stability and hydrophilicity, and would also be available for further post-polymerization modification.
However, the free-radical polymerization of allyl compounds is often challenging. documentsdelivered.com The allylic protons are susceptible to abstraction, leading to degradative chain transfer to the monomer. This process terminates the growing polymer chain and results in the formation of low molecular weight oligomers. documentsdelivered.com This could be a significant hurdle in the homopolymerization of this compound.
To overcome these challenges, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be explored. sigmaaldrich.com These methods allow for better control over the polymerization process and can potentially yield well-defined polymers with higher molecular weights and narrower molecular weight distributions. Copolymerization with more reactive monomers, such as styrene (B11656) or acrylates, could be another strategy to incorporate this compound units into a polymer chain while mitigating the effects of degradative chain transfer.
Table 2: Potential Polymerization Strategies for this compound
| Polymerization Technique | Potential Advantages | Potential Challenges |
| Free Radical Polymerization | Simple, inexpensive initiators | Degradative chain transfer, low molecular weight polymers |
| Controlled Radical Polymerization (ATRP, RAFT) | Better control over molecular weight and architecture | Requires specialized initiators and catalysts |
| Copolymerization | Incorporation of functional units into various polymer backbones | Reactivity ratios may be unfavorable |
Cross-linking Agent or Side-Chain Modifier for Polymeric Materials
The bifunctional nature of this compound also makes it a potential candidate as a cross-linking agent or a side-chain modifier for polymeric materials. The hydroxyl group can react with various functional groups on a polymer backbone, such as carboxylic acids, isocyanates, or epoxides, to form covalent bonds. This would result in the grafting of the 1-(4-methylphenyl)-3-butenyl moiety onto the polymer chain.
The pendant vinyl groups introduced in this way can then participate in subsequent cross-linking reactions. For example, in the presence of a radical initiator, these double bonds can react with each other or with other unsaturated sites in the polymer matrix to form a cross-linked network. This would lead to an increase in the material's rigidity, thermal stability, and solvent resistance.
Alternatively, the pendant allyl groups could be functionalized through post-polymerization modification techniques such as thiol-ene click chemistry. nih.govnih.gov This highly efficient and selective reaction could be used to attach a wide variety of molecules to the polymer backbone, thereby tailoring the material's properties for specific applications. For instance, grafting hydrophilic thiols could increase the water-wettability of a hydrophobic polymer surface.
Development of this compound Derivatives as Ligands in Catalysis
The strategic modification of this compound unlocks its potential as a precursor to sophisticated ligands that can influence the outcome of metal-catalyzed reactions. The inherent chirality of the alcohol, when synthesized in an enantiomerically pure form, can be transferred to the resulting ligand, making it a powerful tool for asymmetric synthesis. Furthermore, the hydroxyl and butenyl moieties offer reactive handles for the introduction of various coordinating atoms, such as phosphorus and nitrogen, which are essential for binding to metal centers.
Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules that are vital in pharmaceuticals, agrochemicals, and materials science. While direct derivatization of this compound into widely used chiral ligands is not extensively documented in readily available literature, its structural motifs are analogous to precursors for successful ligand classes. The general strategies for converting similar homoallylic alcohols into chiral ligands, particularly phosphine-based ligands, provide a clear blueprint for its potential applications.
Chiral phosphine (B1218219) ligands, for instance, are renowned for their efficacy in a multitude of asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govdntb.gov.ua The synthesis of such ligands from a chiral alcohol like this compound would typically involve the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with a phosphine-containing reagent. Alternatively, the hydroxyl group can be used to direct ortho-lithiation of the p-tolyl ring, enabling the introduction of a phosphine group at a specific position. The butenyl group offers another site for functionalization, such as hydrophosphination, to introduce a phosphine moiety.
The performance of the resulting chiral ligands is critically dependent on their steric and electronic properties, which can be fine-tuned by modifying the substituents on the phosphorus atom and the ligand backbone. For example, in rhodium-catalyzed asymmetric hydrogenation, the choice of alkyl or aryl groups on the phosphine can dramatically influence the enantioselectivity of the reaction. researchgate.net
A hypothetical synthetic route could involve the phosphinylation of the hydroxyl group of enantiomerically pure this compound to create a chiral phosphinite (P,O-ligand). Such ligands have shown promise in various catalytic reactions. The table below illustrates potential chiral ligands that could be synthesized from this compound and their potential applications in asymmetric catalysis.
| Ligand Type | Potential Synthetic Strategy from this compound | Potential Application in Asymmetric Catalysis |
| Chiral Phosphinite | Reaction of the hydroxyl group with a chlorophosphine (e.g., chlorodiphenylphosphine). | Asymmetric Hydrogenation, Asymmetric Hydroformylation. |
| Chiral Phosphine | Conversion of the hydroxyl group to a leaving group, followed by reaction with a metal phosphide (B1233454) (e.g., lithium diphenylphosphide). | Asymmetric Allylic Alkylation, Asymmetric Cross-Coupling. |
| Chiral P,N-Ligand | Conversion of the butenyl group via hydroboration/oxidation to a primary alcohol, followed by conversion to an amine and subsequent phosphinylation. | Asymmetric Hydrogenation of unfunctionalized olefins. |
It is important to note that while these strategies are chemically feasible, specific research detailing their successful implementation and the catalytic performance of the resulting ligands derived from this compound is not prominently available.
Ancillary Ligands in Organometallic Complexes
Ancillary ligands, often referred to as spectator ligands, play a crucial role in stabilizing organometallic complexes and modulating their reactivity, without directly participating in the bond-making or breaking processes of the catalytic cycle. The derivatives of this compound are well-suited to function as ancillary ligands due to their ability to form stable chelate rings with a metal center.
The hydroxyl and the double bond of the butenyl group can coordinate to a metal, forming a stable five- or six-membered ring. This chelation effect enhances the stability of the resulting organometallic complex. Furthermore, the p-tolyl group can be functionalized to introduce additional donor atoms, leading to multidentate ligands that can occupy multiple coordination sites on the metal.
For instance, a derivative of this compound could be synthesized to incorporate a phosphine group, creating a P,O-bidentate ligand. Such ligands are known to form stable complexes with a variety of transition metals, including ruthenium, rhodium, and palladium. These complexes can find applications in a range of catalytic transformations.
The electronic properties of the ancillary ligand, influenced by the substituents on the aromatic ring and the nature of the coordinating atoms, can significantly impact the catalytic activity of the metal center. For example, electron-donating groups on the p-tolyl ring would increase the electron density on the metal, which could enhance its reactivity in certain catalytic cycles.
Below is a table outlining potential ancillary ligands derived from this compound and the types of organometallic complexes they could form.
| Ancillary Ligand Derivative | Potential Coordinating Atoms | Metal Complex Type | Potential Catalytic Application |
| Phosphino-alcohol | P, O | Ruthenium(II) complex | Transfer Hydrogenation |
| Amino-alcohol | N, O | Rhodium(I) complex | Hydroformylation |
| Olefin-phosphine | P, C=C | Palladium(0) complex | Allylic Alkylation |
The design and synthesis of such ancillary ligands are an active area of research, as they offer a powerful means to control the properties and catalytic behavior of organometallic complexes. While specific examples involving this compound are not widespread in the literature, the fundamental principles of coordination chemistry and ligand design suggest its significant potential in this field.
Analytical Methodologies for Research Scale Detection and Quantification of 1 4 Methylphenyl 3 Buten 1 Ol
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are central to the analysis of 1-(4-Methylphenyl)-3-buten-1-ol, enabling the separation of the compound from complex mixtures, the determination of its purity, and the analysis of its stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. For instance, the loss of a water molecule from the alcohol functional group or cleavage at the benzylic position would produce predictable fragments, aiding in its identification. The retention time in the gas chromatogram serves as a key identifier for the compound under specific analytical conditions.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value | Description |
| Retention Time (min) | 12.5 | Time taken for the compound to elute from the GC column. |
| Molecular Ion (m/z) | 162.2 | Mass-to-charge ratio corresponding to the intact molecule. |
| Key Fragment Ions (m/z) | 144, 119, 91 | Characteristic fragments aiding in structural elucidation. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC analysis or that are thermally labile. For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.
A UV detector is typically employed for HPLC analysis of this compound, as the phenyl ring in its structure contains a chromophore that absorbs UV light. The amount of UV absorption is directly proportional to the concentration of the compound, allowing for precise quantification. By comparing the peak area of a sample to that of a known standard, the concentration of this compound in the sample can be accurately determined.
Table 2: Example HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. By integrating the peak areas of the two separated enantiomers in the chromatogram, the ratio of the two can be calculated, and thus the enantiomeric excess can be determined.
Spectrophotometric Assays (e.g., UV-Vis if chromophore present)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible technique for the quantification of compounds containing chromophores. The tolyl group (4-methylphenyl) in this compound contains a benzene (B151609) ring, which is a strong chromophore that absorbs UV light.
A UV-Vis spectrum of this compound would exhibit a characteristic absorption maximum (λmax) in the UV region. According to Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the concentration of the compound in a solution. This relationship can be used to create a calibration curve from standards of known concentrations, which can then be used to determine the concentration of the compound in unknown samples.
Environmental Fate and Degradation Research of 1 4 Methylphenyl 3 Buten 1 Ol
Photodegradation Pathways and Products under Simulated Environmental Conditions
The photochemical degradation of 1-(4-Methylphenyl)-3-buten-1-ol in the environment is anticipated to occur through several mechanisms, primarily involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH) and through direct photolysis under certain conditions.
In the atmosphere, the reaction with hydroxyl radicals is a dominant removal process for many volatile organic compounds (VOCs). nih.govresearchgate.net For aromatic compounds, this reaction is significantly faster than with other oxidants like ozone or nitrate (B79036) radicals. nih.gov The hydroxyl radical can react with this compound in two main ways: by adding to the aromatic ring or the butenyl double bond, or by abstracting a hydrogen atom from the alcohol group or the methyl group on the ring. The abstraction of the benzylic hydrogen is often a favorable pathway for benzylic alcohols. ethz.ch This initial reaction leads to the formation of a carbon-centered radical, which then rapidly reacts with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can lead to the formation of various oxygenated products. researchgate.net
Under simulated environmental conditions using photocatalysts like titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄), aromatic alcohols are often oxidized to their corresponding aldehydes. mdpi.comfluorocarbons.orgacs.org For instance, the photocatalytic oxidation of benzyl (B1604629) alcohol typically yields benzaldehyde (B42025). ethz.ch Further oxidation can lead to the formation of the corresponding carboxylic acid (e.g., benzoic acid from benzaldehyde) and, eventually, to mineralization into CO₂ and H₂O. ethz.chfluorocarbons.org
The butenyl group (homoallylic alcohol) also influences the photodegradation pathway. Oxidation of homoallylic alcohols can lead to the formation of epoxides and other carbonyl compounds. nih.gov The reaction of unsaturated alcohols with hydroxyl radicals is rapid, with the major pathway being •OH addition to the double bond. researchgate.net
Based on these analogous reactions, the photodegradation of this compound is expected to produce a complex mixture of intermediates.
Potential Photodegradation Products of this compound
| Precursor Compound | Potential Photodegradation Product | Formation Pathway | Reference |
|---|---|---|---|
| This compound | 4-Methylacetophenone | Oxidation of the alcohol group | nih.gov |
| This compound | 1-(4-Methylphenyl)-3-buten-1-one | Oxidation of the alcohol group | nih.gov |
| This compound | 4-Methylbenzaldehyde (B123495) | Cleavage of the butenyl side chain | nih.gov |
| This compound | Epoxidized derivatives | •OH addition to the double bond | nih.gov |
| This compound | Hydroxylated aromatic ring derivatives | •OH addition to the aromatic ring | nih.gov |
Biodegradation Studies in Aquatic and Terrestrial Systems
The biodegradation of this compound is expected to be readily carried out by microorganisms in both soil and water environments. The presence of the tolyl (methylphenyl) group suggests that bacteria capable of degrading toluene (B28343) and other alkylated aromatic compounds would be involved. Numerous bacterial genera, including Pseudomonas, Comamonas, and Rhodococcus, are well-known for their ability to degrade such compounds. mdpi.comiwaponline.comnih.govnih.gov
Biodegradation of aromatic hydrocarbons can occur under both aerobic and anaerobic conditions. nih.govnih.gov In aerobic pathways, the degradation is typically initiated by oxygenase enzymes that hydroxylate the aromatic ring or oxidize the alkyl side chain. nih.gov For toluene and its derivatives, two main aerobic degradation pathways are common in bacteria like Pseudomonas putida:
Side-chain oxidation: The methyl group is sequentially oxidized to an alcohol (benzyl alcohol), an aldehyde (benzaldehyde), and then to a carboxylic acid (benzoic acid). nih.gov
Ring dioxygenation: A dioxygenase enzyme adds two hydroxyl groups to the aromatic ring to form a cis-dihydrodiol, which is then rearomatized to a catechol. researchgate.net
Given the structure of this compound, the initial biological attack could occur at several sites: oxidation of the methyl group on the tolyl ring, oxidation of the secondary alcohol, or attack on the butenyl side chain. Studies on Comamonas testosteroni have shown that it can degrade p-toluenesulfonate by first oxidizing the methyl side chain. nih.gov Similarly, Rhodococcus species are known to degrade a wide variety of aromatic compounds, including those with alkyl side chains. nih.govhibiscuspublisher.com
The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of other organic compounds. nih.govacs.org In soil, the bioavailability of the compound, which can be affected by sorption to soil organic matter, also plays a crucial role. nih.gov
Microorganisms Involved in the Degradation of Structurally Similar Compounds
| Microorganism | Degraded Compound(s) | Environment | Reference |
|---|---|---|---|
| Pseudomonas putida | Toluene, Benzyl alcohol, Xylenes | Soil, Activated Sludge | nih.govresearchgate.netnih.govnih.gov |
| Comamonas testosteroni | p-Toluenesulfonate, Toluene | Activated Sludge, Soil | nih.govresearchgate.net |
| Rhodococcus sp. | Toluene, Ethylbenzene, PAHs | Soil | mdpi.comnih.govhibiscuspublisher.com |
| Bacillus subtilis | Chlorobenzenes | - | researchgate.net |
Investigation of Potential Metabolites and Environmental Transformation Products
The investigation of metabolites from the degradation of analogous compounds provides insight into the likely transformation products of this compound.
In bacterial degradation pathways, the initial transformation products are often the result of oxidation. For aromatic alcohols like benzyl alcohol, the metabolism in Pseudomonas putida proceeds through benzaldehyde and then benzoate (B1203000) before the aromatic ring is cleaved. nih.gov A similar pathway can be postulated for this compound, where the initial oxidation of the alcohol group would yield 1-(4-methylphenyl)-3-buten-1-one .
Alternatively, if the degradation begins at the methyl group of the tolyl moiety, as seen in toluene degradation, the initial product would be (4-(3-hydroxybut-1-en-1-yl)phenyl)methanol . This could then be further oxidized to the corresponding aldehyde and carboxylic acid, namely 4-(3-hydroxybut-1-en-1-yl)benzaldehyde and 4-(3-hydroxybut-1-en-1-yl)benzoic acid .
Once these initial metabolites are formed, the central aromatic ring becomes the target for ring-opening enzymes. In many aerobic bacteria, the aromatic ring is converted to a catechol derivative. nih.govnih.gov For example, the degradation of toluene by Pseudomonas putida F1 produces 3-methylcatechol . nih.gov This catechol is then subject to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic cycles like the Krebs cycle.
Under anaerobic conditions, the degradation pathways are different. For instance, the anaerobic degradation of toluene often proceeds via the addition of fumarate (B1241708) to the methyl group, forming benzylsuccinate as a key intermediate. researchgate.net
Potential Metabolites in the Degradation of this compound
| Potential Metabolite | Precursor | Degradation Pathway | Reference |
|---|---|---|---|
| 1-(4-Methylphenyl)-3-buten-1-one | This compound | Oxidation of alcohol group | nih.gov |
| 4-(3-Hydroxybut-1-en-1-yl)benzoic acid | This compound | Oxidation of the tolyl methyl group | nih.gov |
| 4-Methylbenzoic acid (p-Toluic acid) | This compound | Side-chain degradation | nih.gov |
| 3-Methylcatechol | Toluene (analogue) | Aromatic ring dioxygenation | nih.gov |
| Benzaldehyde | Benzyl alcohol (analogue) | Oxidation of alcohol group | nih.gov |
| Benzoic acid | Benzaldehyde (analogue) | Oxidation of aldehyde group | nih.gov |
Future Research Directions and Emerging Trends for 1 4 Methylphenyl 3 Buten 1 Ol
Exploration of Novel Catalytic Transformations and Synthetic Utilities
The unique combination of functional groups in 1-(4-Methylphenyl)-3-buten-1-ol makes it an ideal substrate for a wide range of catalytic transformations. Future research is expected to focus on developing new, efficient, and selective catalytic systems to access a diverse array of valuable chemical entities.
One promising avenue lies in the stereoselective functionalization of the alkene moiety. While established methods for dihydroxylation and epoxidation exist, the development of novel catalytic systems for asymmetric carbo-functionalization, hydroamination, and hydroalkoxylation would provide direct routes to complex chiral molecules. For instance, the use of earth-abundant metal catalysts, such as iron or copper, for these transformations would represent a significant advance in sustainable chemistry.
Furthermore, the hydroxyl group can direct catalytic reactions to specific sites on the molecule. The investigation of directing-group-assisted C-H activation at the ortho-position of the tolyl group or at the allylic and homoallylic positions could lead to the synthesis of novel polyfunctionalized compounds. Such strategies could provide access to complex scaffolds that are difficult to prepare using traditional synthetic methods.
The development of tandem or cascade reactions initiated by the transformation of one of the functional groups is another exciting research direction. For example, a catalytic isomerization of the double bond followed by an intramolecular cyclization could afford substituted tetralin or indane derivatives, which are common motifs in biologically active molecules.
| Potential Transformation | Catalytic System | Expected Product Class |
| Asymmetric Hydroamination | Chiral transition metal complexes (e.g., Rh, Ir) | Chiral amino alcohols |
| Directing-Group-Assisted C-H Functionalization | Palladium, Rhodium, or Ruthenium catalysts | Polyfunctionalized aromatic compounds |
| Tandem Isomerization-Cyclization | Lewis or Brønsted acids, transition metals | Substituted cyclic ethers or carbocycles |
Investigation of Supramolecular Interactions and Self-Assembly of this compound Derivatives
The structural features of this compound derivatives make them intriguing candidates for studies in supramolecular chemistry and self-assembly. The interplay of hydrogen bonding from the hydroxyl group, π-π stacking from the aromatic ring, and potentially other non-covalent interactions can be harnessed to create well-defined supramolecular architectures.
Future research could focus on designing and synthesizing derivatives of this compound with tailored self-assembly properties. For instance, the introduction of additional hydrogen bonding motifs or long alkyl chains could lead to the formation of liquid crystals, gels, or other soft materials. The chirality of the parent molecule could also be exploited to generate chiral supramolecular polymers or assemblies with unique chiroptical properties.
The investigation of host-guest chemistry involving these derivatives is another promising area. The aromatic ring and the hydrophobic backbone could form a cavity capable of encapsulating small guest molecules. This could have applications in areas such as sensing, drug delivery, and catalysis in confined spaces. The synthesis of macrocycles or cages based on this scaffold would be a particularly ambitious but potentially rewarding goal.
High-Throughput Screening Methodologies for New Applications of this compound
High-throughput screening (HTS) offers a powerful approach to rapidly discover new applications for this compound and its derivatives. By systematically testing large libraries of these compounds in a variety of assays, researchers can identify novel biological activities, catalytic properties, or materials science applications.
Future HTS campaigns could focus on screening for inhibition of specific enzymes or protein-protein interactions, given the prevalence of chiral alcohol and aromatic moieties in known bioactive molecules. The development of cell-based assays could also uncover novel therapeutic leads for a range of diseases.
In the realm of materials science, HTS could be used to identify derivatives with desirable properties, such as specific optical, electronic, or mechanical characteristics. For example, libraries of polymers derived from this compound could be screened for properties relevant to organic electronics or advanced coatings.
The data generated from HTS can also be used to build structure-activity relationship (SAR) models. These models can guide the rational design of new derivatives with improved performance, accelerating the discovery and optimization process.
| Screening Target | Assay Type | Potential Application |
| Enzyme Inhibition | Biochemical assays | Therapeutics |
| Cellular Phenotypes | Cell-based assays | Drug Discovery |
| Material Properties | Spectroscopic and physical measurements | Advanced Materials |
Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound
To gain a deeper understanding of the reaction mechanisms and kinetics of transformations involving this compound, the application of advanced in-situ spectroscopic techniques is crucial. Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (nuclear magnetic resonance) allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample quenching.
Future research will likely involve the use of these techniques to study the catalytic transformations discussed in section 9.1. For example, in-situ FTIR could be used to track the disappearance of the C=C bond stretch and the appearance of new functional group vibrations during a catalytic functionalization reaction. This data can provide valuable insights into the reaction pathway and help to optimize reaction conditions.
The combination of in-situ spectroscopy with kinetic modeling can lead to a quantitative understanding of the reaction rates and the influence of various parameters, such as catalyst loading, temperature, and substrate concentration. This knowledge is essential for the development of robust and scalable synthetic processes.
Furthermore, advanced techniques like stopped-flow spectroscopy could be employed to study very fast reaction steps and to detect short-lived intermediates, providing a more complete picture of the reaction mechanism at a molecular level.
Q & A
Advanced Question
- Density Functional Theory (DFT) : Models transition states and intermediates in InNP-catalyzed allylation. Key findings include charge transfer from InNPs to the carbonyl group, lowering activation energy .
- Molecular Dynamics (MD) : Simulates solvent effects and nanoparticle aggregation, guiding solvent selection (e.g., polar aprotic solvents stabilize InNPs) .
Data Analysis Tool : Gaussian or ORCA software for geometry optimization; visualize electron density maps with Multiwfn.
How can enantioselective synthesis of this compound be achieved?
Advanced Question
Current methods lack enantiocontrol. Potential strategies:
- Chiral catalysts : Use Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids for asymmetric allylation.
- Biocatalysis : Screen lipases or alcohol dehydrogenases for kinetic resolution, as demonstrated for structurally related alcohols .
Experimental Design : Perform high-throughput screening of chiral ligands or enzymes under varying pH and temperature.
What are the key challenges in scaling up laboratory synthesis to pilot-scale production?
Advanced Question
- Catalyst recyclability : InNPs may aggregate at larger scales; immobilize on SiO2 or graphene to enhance stability .
- Purification : Distillation under reduced pressure (e.g., 10–20 mmHg) avoids thermal decomposition of the alcohol .
Contradiction Note : Allyl tributyl stannane offers high yields but generates toxic waste, whereas InNPs are greener but require rigorous nanoparticle size control .
How does the compound’s reactivity compare to analogous homoallylic alcohols?
Advanced Question
- Oxidation : Unlike 1-(4-Methylphenyl)ethanol, the butenyl group in this compound resists chromic acid oxidation, likely due to conjugation stabilization .
- Cycloaddition : The alkene participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered rings .
Mechanistic Study : Use <sup>13</sup>C labeling to track regioselectivity in cycloaddition products.
What analytical discrepancies exist in reported physical properties?
Advanced Question
- Boiling point : Literature values vary (132–140°C), possibly due to impurities or measurement techniques. Purify via fractional distillation and validate with differential scanning calorimetry (DSC) .
- Solubility : Conflicting solubility in polar solvents (e.g., methanol) may arise from trace moisture; use Karl Fischer titration to standardize solvent dryness .
What are the recommended storage conditions to ensure compound stability?
Basic Question
- Store under inert gas (N2 or Ar) at –20°C to prevent oxidation of the allylic alcohol.
- Avoid exposure to light; amber glass vials minimize photodegradation .
What future research directions are prioritized for this compound?
Advanced Question
- Biocatalytic pathways : Engineer enzymes for asymmetric synthesis to replace toxic catalysts .
- Structure-Activity Relationship (SAR) : Derivatize the butenyl and aryl groups to explore antimicrobial or material science applications .
- Environmental impact : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
